5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
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Overview
Description
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole typically involves the use of trimethylsilylacetylene as a key starting material. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: Trimethylsilylacetylene is reacted with an appropriate halogenated precursor under palladium-catalyzed coupling conditions, such as the Suzuki-Miyaura coupling.
Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the oxazole ring or the ethynyl moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, such as lithium halides or organometallic reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the trimethylsilyl group .
Scientific Research Applications
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its interaction with enzymes or receptors in biological systems . The ethynyl moiety can participate in π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Trimethylsilyl)ethynyl]benzoates: These compounds share the trimethylsilyl-ethynyl moiety but differ in the core structure, which is a benzoate instead of an oxazole.
5-(Trimethylsilyl)ethynyl-1-methylimidazole: This compound has a similar ethynyl-trimethylsilyl group but is based on an imidazole ring.
Uniqueness
5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is unique due to the combination of the oxazole ring with the trimethylsilyl-ethynyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2344681-35-0 |
---|---|
Molecular Formula |
C9H13NOSi |
Molecular Weight |
179.3 |
Purity |
80 |
Origin of Product |
United States |
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